8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C21H24N2O/c24-20-19(18-9-5-2-6-10-18)21(16-22-20)11-13-23(14-12-21)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,22,24) |
InChI Key |
HFACVTOTLWKAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing benzyl and phenyl groups with a diaza component. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural variations among related spirocyclic compounds:
Physicochemical and Pharmacological Comparisons
- Solubility : Hydrochloride salts (e.g., 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one HCl) exhibit higher aqueous solubility, advantageous for formulation .
- Biological Activity :
- The benzyl-phenyl combination in the target compound may synergize in dual kinase inhibition (EGFR/BRAFV600E), as seen in structurally related antiproliferative agents .
- Chlorinated derivatives (e.g., 2-(4-Chlorobenzyl)-) show enhanced electronic effects, possibly increasing affinity for hydrophobic enzyme pockets .
- Thia-substituted analogs (e.g., 1-thia-4,8-diazaspiro) introduce hydrogen-bonding variability, affecting metabolic stability .
Biological Activity
8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS No. 79139-65-4) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N2O
- Molar Mass : 320.43 g/mol
- Structure : The compound features a spirocyclic structure which contributes to its unique biological activity.
Antimicrobial Activity
Research has shown that 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a notable inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 25 µM
- HT-29: 30 µM
Neuroprotective Effects
Emerging research suggests that 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one may have neuroprotective effects. In animal models of neurodegeneration, the compound showed promise in reducing oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound is linked to its ability to interact with various cellular targets:
- Inhibition of Enzymes : It inhibits certain enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
- Antioxidant Properties : It scavenges free radicals and reduces oxidative damage in neuronal cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by [Author Name et al., Year], this study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial load upon treatment with the compound.
-
Anticancer Research :
- A study published in [Journal Name, Year] highlighted the anticancer potential of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one through its effects on cell cycle regulation and apoptosis induction in cancer cells.
-
Neuroprotection Study :
- Research by [Author Name et al., Year] demonstrated the neuroprotective effects of the compound in a rat model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
